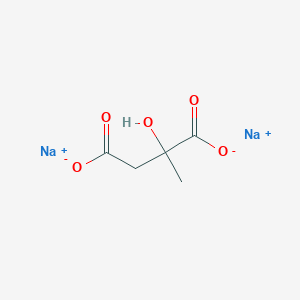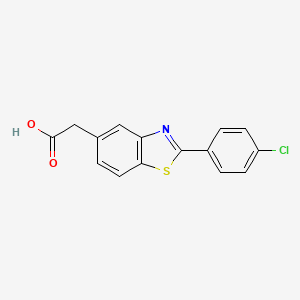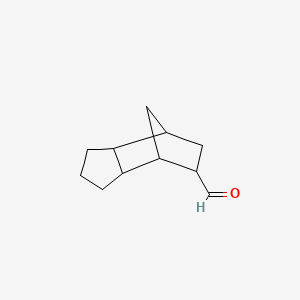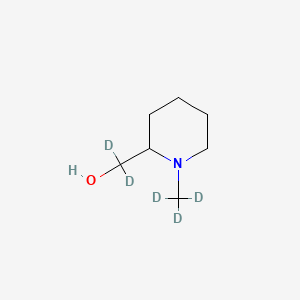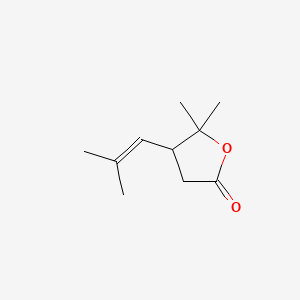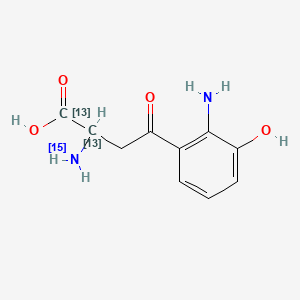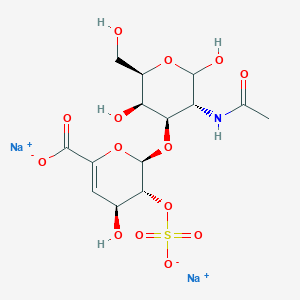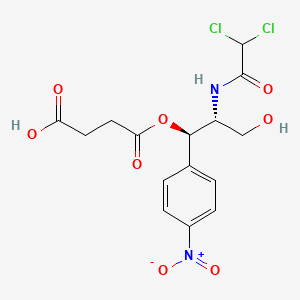![molecular formula C49H60F3NO5 B13827000 25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene](/img/structure/B13827000.png)
25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix4arene is a complex organic compound belonging to the calixarene family. Calixarenes are macrocyclic compounds known for their ability to form host-guest complexes, making them valuable in various fields such as chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix4arene typically involves multiple steps, starting with the preparation of the calixarene scaffold. The tert-butyl groups are introduced to enhance solubility and stability. The methoxy groups are added through methylation reactions, and the trifluoroacetyl group is introduced via acylation reactions .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix4arene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group.
Substitution: The methoxy and trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or carboxylic acids, while reduction of the trifluoroacetyl group can produce trifluoromethyl derivatives .
Scientific Research Applications
25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix4arene has several scientific research applications:
Chemistry: Used as a host molecule in supramolecular chemistry for the formation of host-guest complexes.
Biology: Investigated for its potential in drug delivery systems due to its ability to encapsulate various molecules.
Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix4arene involves its ability to form host-guest complexes. The calixarene scaffold provides a hydrophobic cavity that can encapsulate guest molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. This encapsulation can alter the chemical and physical properties of the guest molecules, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
- 25,27-Dimethoxy-26-(n-acetyl)carbamoyloxy-p-tert-butylcalix4arene
- 25,27-Dimethoxy-26-(n-benzoyl)carbamoyloxy-p-tert-butylcalix4arene
- 25,27-Dimethoxy-26-(n-formyl)carbamoyloxy-p-tert-butylcalix4arene
Uniqueness
25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix4arene is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring strong and selective binding interactions .
Properties
Molecular Formula |
C49H60F3NO5 |
|---|---|
Molecular Weight |
800.0 g/mol |
IUPAC Name |
(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(2,2,2-trifluoroacetyl)carbamate |
InChI |
InChI=1S/C49H60F3NO5/c1-45(2,3)36-18-28-15-29(19-36)17-31-23-38(47(7,8)9)25-33(41(31)57-14)21-35-27-39(48(10,11)12)26-34(42(35)58-44(55)53-43(54)49(50,51)52)20-32-24-37(46(4,5)6)22-30(16-28)40(32)56-13/h15,18-19,22-27H,16-17,20-21H2,1-14H3,(H,53,54,55) |
InChI Key |
IZDRWLWARFNTMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=CC(=C1)CC3=C(C(=CC(=C3)C(C)(C)C)CC4=CC(=CC(=C4OC(=O)NC(=O)C(F)(F)F)CC5=CC(=CC(=C5OC)C2)C(C)(C)C)C(C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI)](/img/structure/B13826919.png)
![Dichloromethane;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B13826924.png)
